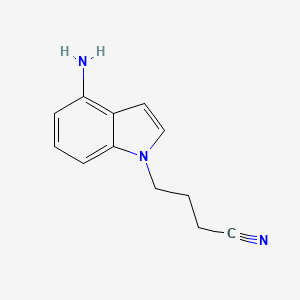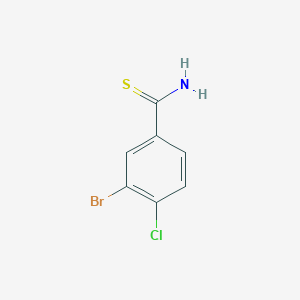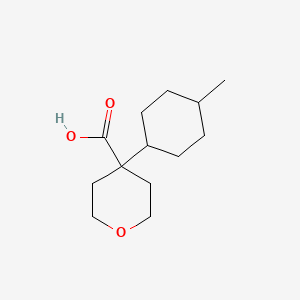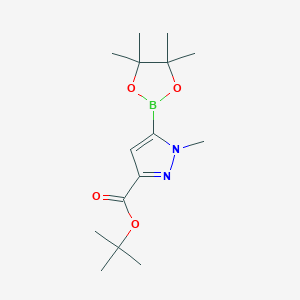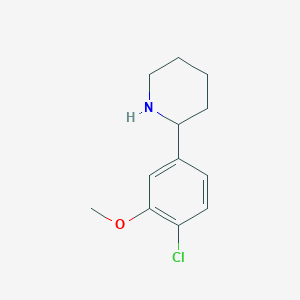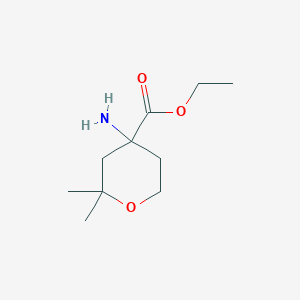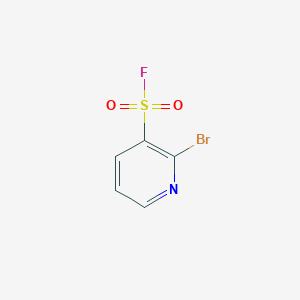
2-Bromopyridine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromopyridine-3-sulfonyl fluoride is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a bromine atom at the second position and a sulfonyl fluoride group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromopyridine-3-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group into the pyridine ring. One common method is the reaction of 2-bromopyridine with a sulfonyl fluoride reagent under specific conditions. For example, the reaction can be carried out using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes steps such as purification and isolation of the final product to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromopyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products can include oxidized or reduced forms of the original compound, such as sulfonic acids or sulfonamides.
Scientific Research Applications
2-Bromopyridine-3-sulfonyl fluoride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromopyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to act as an electrophilic warhead, reacting with nucleophilic residues in proteins, such as serine or cysteine residues in enzymes . This interaction can lead to the inhibition of enzyme activity or modification of protein function, making it a valuable tool in chemical biology and molecular pharmacology .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Similar in structure but with a fluorine atom instead of a bromine atom at the second position.
3-Bromopyridine-2-sulfonyl fluoride: Similar but with the positions of the bromine and sulfonyl fluoride groups swapped.
Uniqueness
2-Bromopyridine-3-sulfonyl fluoride is unique due to the specific positioning of the bromine and sulfonyl fluoride groups, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C5H3BrFNO2S |
|---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
2-bromopyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H3BrFNO2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H |
InChI Key |
IYMFZEIGMDPLMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


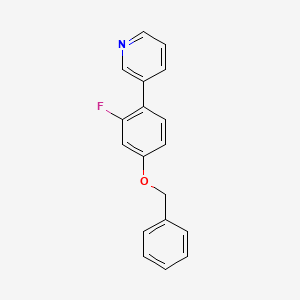
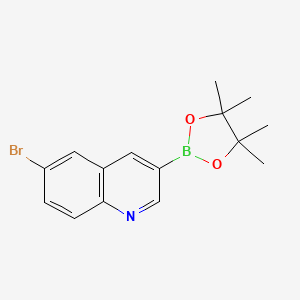
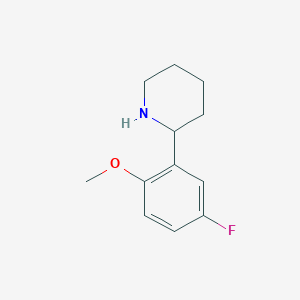
amine](/img/structure/B13530659.png)
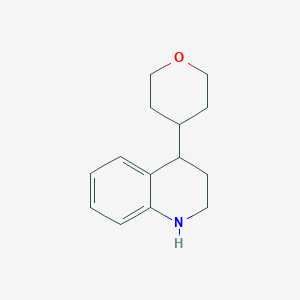
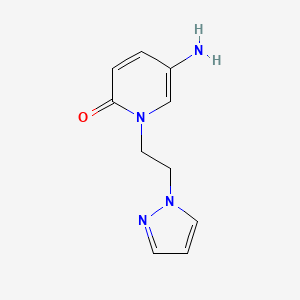
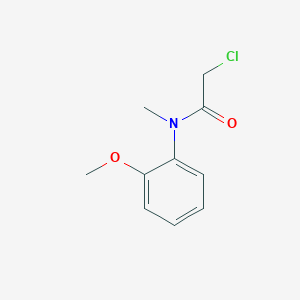
![Ethyl1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13530675.png)
